4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine
Overview
Description
4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 1-position and a butylamine chain at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Butylamine Chain: The final step involves the alkylation of the 4-position of the benzimidazole ring with a butylamine chain. This can be achieved by reacting the methylated benzimidazole with 1-bromobutane in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamine chain can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activity of the benzimidazole ring.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Agriculture: It is investigated for its potential as a pesticide or fungicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with DNA, leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar structure but without the methyl and butylamine substitutions.
1-Methylbenzimidazole: Similar to 4-(1-Methyl-1H-benzoimidazol-2-yl)-butylamine but without the butylamine chain.
4-(1H-Benzimidazol-2-yl)butylamine: Similar but without the methyl group at the 1-position.
Uniqueness
This compound is unique due to the presence of both the methyl group at the 1-position and the butylamine chain at the 4-position. These substitutions can enhance its biological activity and specificity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-15-11-7-3-2-6-10(11)14-12(15)8-4-5-9-13/h2-3,6-7H,4-5,8-9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYIOAIKPNBNDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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